Meta- vs. Para-Isomer LogP Differentiation: 3-(3,4-Dichlorophenoxy)aniline Exhibits 0.75 Log Unit Higher Lipophilicity
The meta-substituted 3-(3,4-dichlorophenoxy)aniline has a computed logP of 4.95, compared to an XLogP3 of 4.2 for the para-isomer 4-(3,4-dichlorophenoxy)aniline (CAS 67651-53-0) . The non-chlorinated parent compound 3-phenoxyaniline (CAS 3586-12-7) has a reported logP of approximately 3.0-3.6 from multiple sources . This quantitative difference indicates the meta isomer is significantly more lipophilic than its para counterpart, which may influence partitioning behavior, membrane permeability, and non-specific protein binding.
| Evidence Dimension | Computed LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 4.94910 (ChemSrc) |
| Comparator Or Baseline | 4-(3,4-Dichlorophenoxy)aniline: XLogP3 = 4.2 (PubChem); 3-Phenoxyaniline: LogP ≈ 3.0-3.6 (multiple sources) |
| Quantified Difference | ΔLogP ≈ +0.75 vs. para-isomer; ΔLogP ≈ +1.3-1.9 vs. non-chlorinated parent |
| Conditions | Computed values from ChemSrc database (target) and PubChem XLogP3 algorithm (comparator) |
Why This Matters
A logP difference of 0.75 units translates to approximately a 5.6-fold difference in octanol-water partitioning, which can significantly alter the pharmacokinetic profile and biological distribution of derivatives synthesized from this building block.
- [1] PubChem. 4-(3,4-Dichlorophenoxy)aniline, CID 12604367. XLogP3: 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/12604367 (accessed 2026-05-06). View Source
